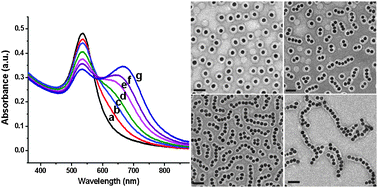Mechanistic investigation into the spontaneous linear assembly of gold nanospheres
Physical Chemistry Chemical Physics Pub Date: 2010-07-27 DOI: 10.1039/C0CP00127A
Abstract
Understanding the mechanism of

Recommended Literature
- [1] Facile preparation of in situ coated Ti3C2Tx/Ni0.5Zn0.5Fe2O4 composites and their electromagnetic performance
- [2] Polyoxometalate-based materials for efficient solar and visible light harvesting: application to the photocatalytic degradation of azo dyes
- [3] High-efficiency blue photoluminescence in the Cs2NaInCl6:Sb3+ double perovskite phosphor†
- [4] The biofunctionalization of titanium nanotube with chitosan/genipin heparin hydrogel and the controlled release of IL-4 for anti-coagulation and anti-thrombus through accelerating endothelialization
- [5] Back cover
- [6] Stereoselective Synthesis of 1,4-Dienes through Sequential Cross Coupling of (E)-α-Selanylvinylstannanes†
- [7] Substituent effect on the photoinduced structural change of Cu(i) complexes observed by femtosecond emission spectroscopy†
- [8] Production of camptothecine using whey by an endophytic fungus: standardization using response surface methodology†
- [9] Preparation of single-crystalline platinum nanowires with small diameters under mild conditions†
- [10] Cyanogen formation during asymmetric cyanohydrin synthesis†










